

Computational Modeling of (R)-4-Boc-6-hydroxy-oxazepane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-4-Boc-6-hydroxy-[1,4]oxazepane

Cat. No.: B3094712

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The (R)-4-Boc-6-hydroxy-oxazepane scaffold is a promising chiral building block in medicinal chemistry, offering a three-dimensional structure that can be exploited for developing selective ligands for various biological targets. This guide provides a comparative overview of the computational modeling of these derivatives, supported by experimental data from related studies on 1,4-oxazepanes. Due to the limited availability of public data specifically on (R)-4-Boc-6-hydroxy-oxazepane derivatives, this guide draws upon findings from analogous structures to provide a foundational understanding and a framework for future research.

Data Presentation: A Comparative Analysis

Computational and experimental data for oxazepane derivatives are often presented in the context of their intended biological target. The following tables summarize key parameters from studies on related 1,4-oxazepane derivatives, which can serve as a benchmark for the evaluation of novel (R)-4-Boc-6-hydroxy-oxazepane analogs.

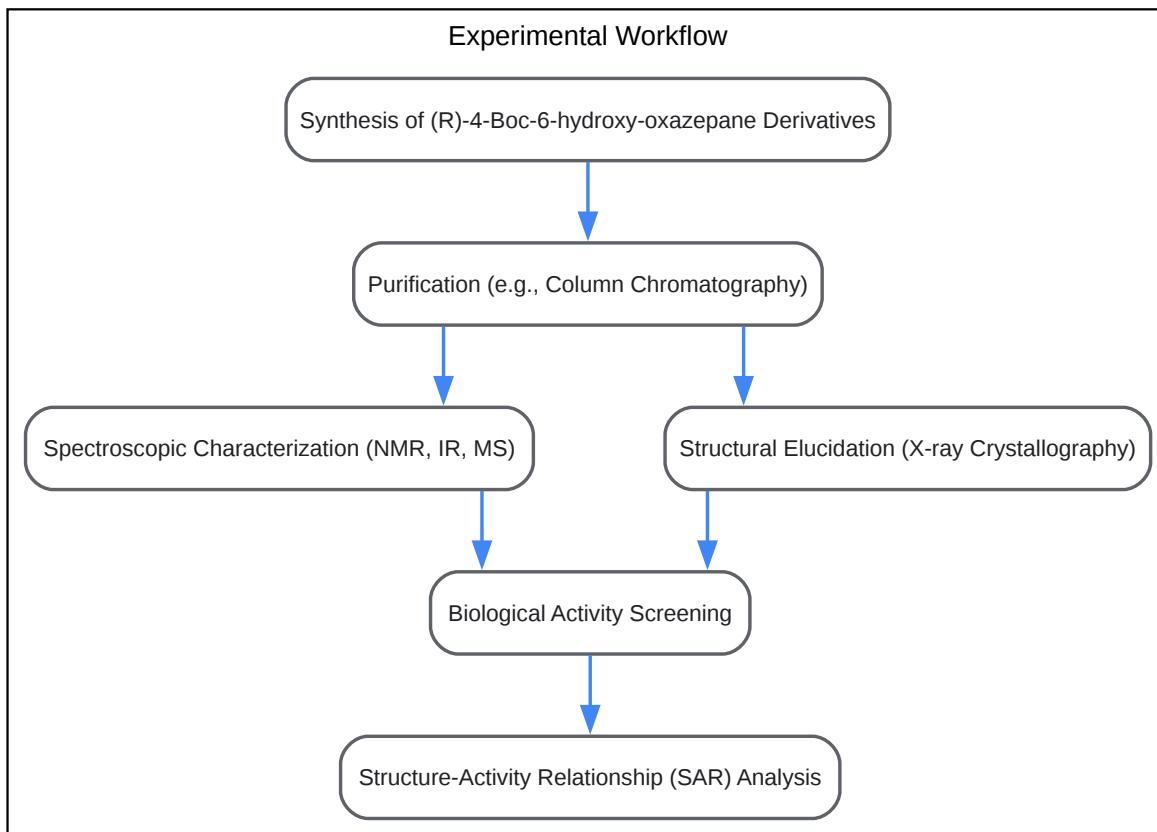
Table 1: Comparison of Computationally Derived Properties of 1,4-Oxazepine Derivatives

Derivative Class	Computational Method	Key Findings	Reference
Dibenz[b,f][1][2]oxazepine Agonists	3D-QSAR (CoMFA, CoMSIA)	Statistically significant models ($r^2 > 0.98$) were generated, predicting agonistic activities and identifying key structural features for potency.	[1]
Substituted 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepines	Docking (VINA), Pharmacophore Modeling	Identified new trypanocidal agents by targeting the PEX14 protein, with docking scores correlating with experimental activity.	[3]
2,4-Disubstituted 1,4-Oxazepanes	3D-QSAR (GRID/GOLPE)	Revealed that affinity for the dopamine D4 receptor is influenced by substituents on the benzene rings and the size of the oxazepane ring.	[4]

Table 2: Experimental Data for Chiral 1,4-Oxazepane Derivatives

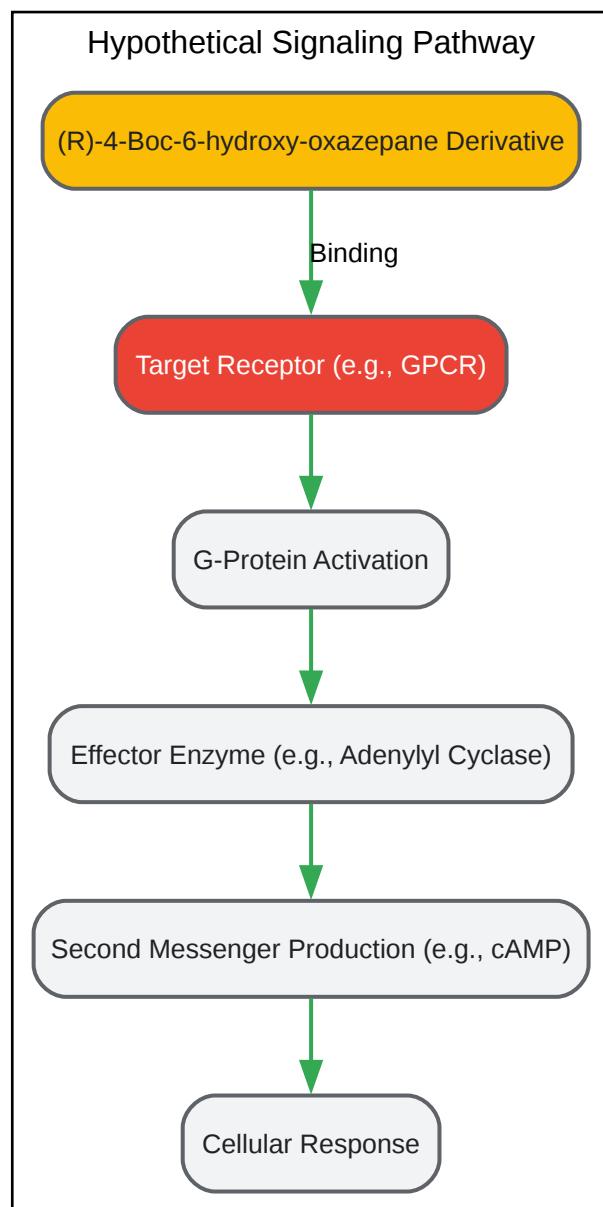
Derivative	Synthesis Method	Analytical Technique	Key Experimental Finding	Reference
Polysubstituted Chiral 1,4-Oxazepanes	Regio- and stereoselective 7-endo haloetherification	NMR, X-ray Crystallography	Good yields with moderate to excellent regio- and stereoselectivities confirmed by computational and experimental data.	[2]
Chiral 1,4-Oxazepane-5-carboxylic Acids	Solid-phase synthesis from homoserine	NMR, Mass Spectrometry	Regio- and stereoselectivity of the cyclization was found to be dependent on the substitution pattern of the starting materials.	[5]
Enantioenriched 1,4-Benzoxazepines	Chiral Brønsted acid-catalyzed desymmetrization	Chiral HPLC, NMR	High enantioselectivity (up to 94% ee) achieved for a broad range of substrates under mild reaction conditions.	[6]

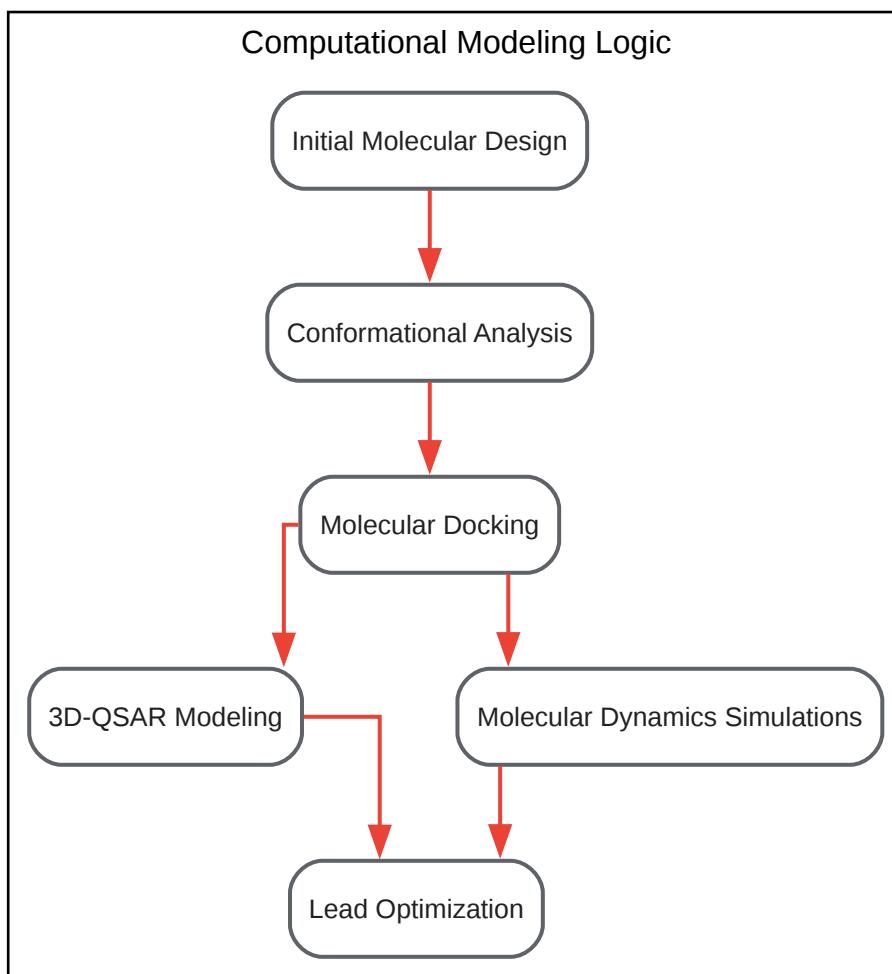
Experimental Protocols


Detailed experimental protocols are crucial for the reproducibility of results. Below are representative methodologies for the synthesis and characterization of chiral 1,4-oxazepane derivatives, based on published procedures.

General Procedure for the Synthesis of Chiral 1,4-Oxazepanes via Haloetherification[2]

- Starting Material Preparation: The requisite homoallylic alcohol is synthesized according to standard organic chemistry procedures.
- Cyclization Reaction: To a solution of the homoallylic alcohol (1.0 equiv) in an appropriate solvent (e.g., dichloromethane) at a specified temperature (e.g., -78 °C), a solution of a halogenating agent (e.g., N-bromosuccinimide, 1.1 equiv) in the same solvent is added dropwise.
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
- Workup: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium thiosulfate). The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to afford the desired polysubstituted chiral 1,4-oxazepane.
- Characterization: The structure and stereochemistry of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and where possible, by single-crystal X-ray diffraction.


Mandatory Visualization


The following diagrams illustrate key conceptual frameworks relevant to the computational and experimental investigation of (R)-4-Boc-6-hydroxy-oxazepane derivatives.

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the synthesis, characterization, and evaluation of novel oxazepane derivatives.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molecular Modeling Studies on 11H-Dibenz[b,e]azepine and Dibenz[b,f][1,4]oxazepine Derivatives as Potent Agonists of the Human TRPA1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]
- 4. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Computational Modeling of (R)-4-Boc-6-hydroxy-oxazepane Derivatives: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3094712#computational-modeling-of-r-4-boc-6-hydroxy-oxazepane-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com